1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine
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Overview
Description
1-[4-(1,4-Dioxaspiro[45]decan-8-yl)phenyl]pyrrolidine is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with a suitable phenylpyrrolidine derivative. The reaction conditions often include the use of solvents such as methanol or chloroform and may require catalysts to facilitate the reaction .
Industrial Production Methods
The process would need to be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 4-Hydroxycyclohexan-1-one Monoethylene Ketal
- 4-Hydroxycyclohexanone Ethylene Acetal .
Uniqueness
1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine is unique due to its spirocyclic structure, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H25NO2 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine |
InChI |
InChI=1S/C18H25NO2/c1-2-12-19(11-1)17-5-3-15(4-6-17)16-7-9-18(10-8-16)20-13-14-21-18/h3-6,16H,1-2,7-14H2 |
InChI Key |
QOWCXTDZSXQMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
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